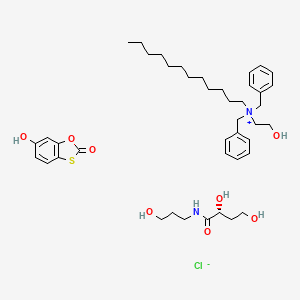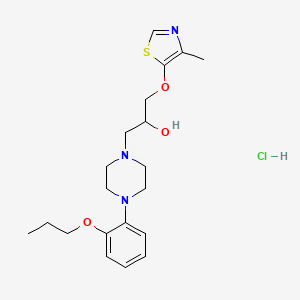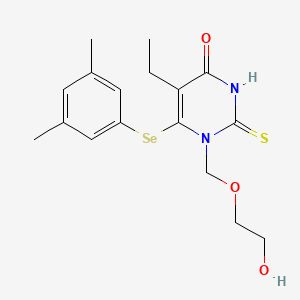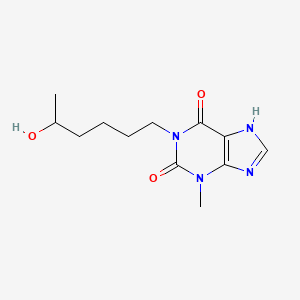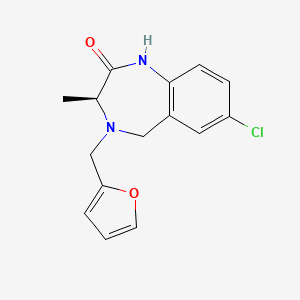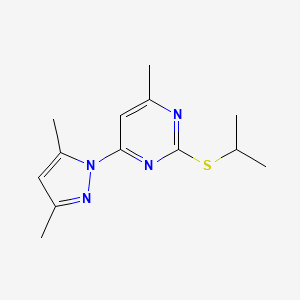
Pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)- is a heterocyclic compound that features a pyrimidine ring substituted with a pyrazole moiety, a methyl group, and an isopropylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)- typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are likely to be applied, given the use of vitamin B1 as a catalyst in laboratory-scale syntheses.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)- has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly for its antibacterial, antifungal, and anticancer properties.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photoluminescent materials.
Biological Studies: The compound can be used to study enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like acetylcholinesterase, affecting neurotransmission and leading to various biological effects . The compound’s structure allows it to interact with cellular components, leading to oxidative stress and other biochemical changes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their anticonvulsant and antidepressant activities.
1,3,5-Trisubstituted-1H-pyrazoles: These compounds have similar pyrazole moieties and are known for their fluorescence properties and applications in materials science.
Uniqueness
Pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
154496-72-7 |
|---|---|
Molecular Formula |
C13H18N4S |
Molecular Weight |
262.38 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-methyl-2-propan-2-ylsulfanylpyrimidine |
InChI |
InChI=1S/C13H18N4S/c1-8(2)18-13-14-9(3)7-12(15-13)17-11(5)6-10(4)16-17/h6-8H,1-5H3 |
InChI Key |
RTCFPQSRGOFSHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C)N2C(=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


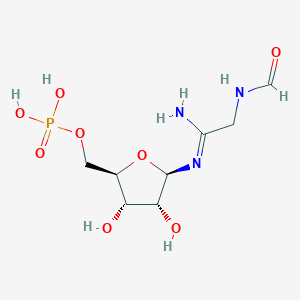


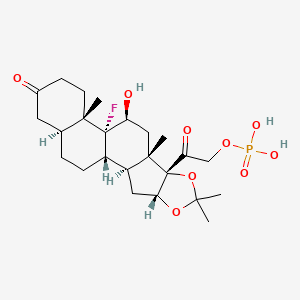
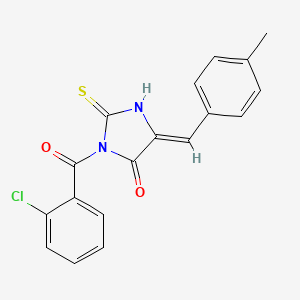
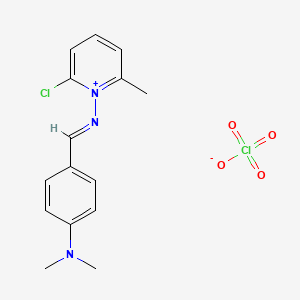
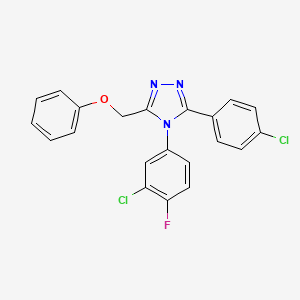

![1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol;oxalic acid](/img/structure/B12757154.png)
